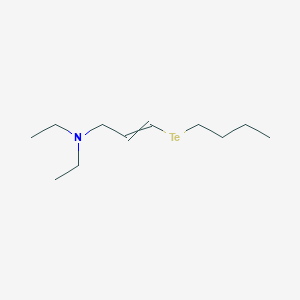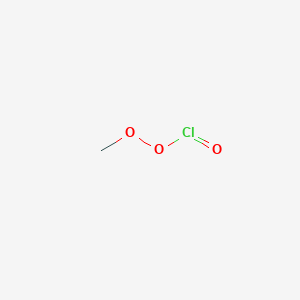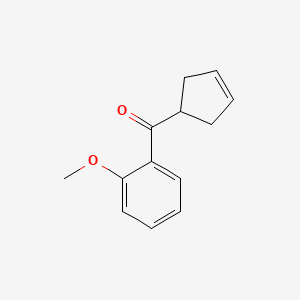![molecular formula C12H10Cl3NO B12593735 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-18-1](/img/structure/B12593735.png)
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of chlorine atoms and an isopropoxy group in its structure makes this compound unique and potentially useful in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline typically involves the chlorination of quinoline derivatives followed by the introduction of the isopropoxy group. One common method includes:
Chlorination: Quinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2, 5, and 7 positions.
Isopropoxylation: The chlorinated quinoline is then reacted with isopropyl alcohol in the presence of a base such as potassium carbonate to introduce the isopropoxy group at the 8 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isopropoxylation processes using continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of quinoline.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Coupling Products: Biaryl quinoline derivatives.
科学的研究の応用
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,5,7-Trichloroquinoline: Lacks the isopropoxy group, which may affect its reactivity and applications.
8-Isopropoxyquinoline: Lacks the chlorine atoms, which may influence its biological activity.
Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline ring.
Uniqueness
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline is unique due to the combination of chlorine atoms and an isopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
648897-18-1 |
|---|---|
分子式 |
C12H10Cl3NO |
分子量 |
290.6 g/mol |
IUPAC名 |
2,5,7-trichloro-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C12H10Cl3NO/c1-6(2)17-12-9(14)5-8(13)7-3-4-10(15)16-11(7)12/h3-6H,1-2H3 |
InChIキー |
CQDNGGLULVRQRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C2=C1N=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)

![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)





![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
